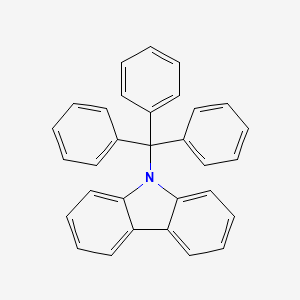

9-trityl-9H-carbazole

Description

9-Trityl-9H-carbazole is a carbazole derivative substituted at the 9-position with a trityl (triphenylmethyl, -CPh₃) group. This bulky, electron-rich substituent imparts unique photophysical and electrochemical properties, making the compound valuable in organic electronics, particularly as a host material in blue organic light-emitting diodes (OLEDs) . The trityl group enhances thermal and morphological stability due to steric hindrance, which reduces molecular aggregation and improves device longevity. Its high triplet energy (~2.97–3.02 eV) enables efficient energy transfer to blue phosphorescent emitters .

Properties

Molecular Formula |

C31H23N |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

9-tritylcarbazole |

InChI |

InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25,26-18-8-3-9-19-26)32-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32/h1-23H |

InChI Key |

DNWXQBZNVUKJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Mesityl Substitution Method:

- Information on large-scale industrial production methods for 9-trityl-9H-carbazole is limited. Research primarily focuses on its synthetic routes and applications.

Chemical Reactions Analysis

9-Trityl-9H-carbazole undergoes various reactions:

Oxidation: It can be oxidized to form carbazole derivatives.

Reduction: Reduction reactions yield different intermediates.

Substitution: The trityl group can be substituted with other functional groups.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidants like KMnO or PCC.

Major Products: These reactions lead to modified carbazole derivatives with altered properties.

Scientific Research Applications

9-Trityl-9H-carbazole finds applications in:

Organic Light-Emitting Diodes (OLEDs): Due to its photoluminescence properties, it serves as a potential light emitter in OLEDs.

Materials Science: It contributes to novel optoelectronic materials.

Biological Studies: Researchers explore its interactions with biological systems.

Mechanism of Action

- The compound’s mechanism of action involves its excited states (D1) transitioning to the ground state (D0). Spin-allowed relaxation from D1 to D0 enables efficient luminescence.

- Molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Thermal Properties

The table below compares 9-trityl-9H-carbazole with carbazole derivatives bearing substituents at the 9-position or other key positions:

Key Observations :

- Trityl vs. Benzyl/Phenyl : The trityl group’s bulkiness increases glass transition temperature ($ Tg $) and triplet energy compared to smaller aryl/alkyl substituents. For example, this compound exhibits $ Tg = 163^\circ \text{C} $, while 9-phenyl-9H-carbazole has $ T_g \approx 80–100^\circ \text{C} $.

- Positional Effects : Trityl substitution at the 3,6-positions (3,6-ditrityl-9H-carbazole) achieves similar $ T_g $ and triplet energy as 9-trityl substitution, but carrier transport properties differ due to altered conjugation pathways .

Electron-Withdrawing Groups

- 9-(Chloroacetyl)-9H-carbazole (): The chloroacetyl group introduces reactivity for further synthetic modifications, enabling applications in pharmaceuticals and fluorescent probes. However, its triplet energy is lower (~2.5 eV), limiting OLED utility.

Boron-Containing Derivatives

- 9-Phenyl-3-(dioxaborolan-2-yl)-9H-carbazole (): Boronic ester groups enhance stability and enable Suzuki coupling reactions, making these derivatives valuable in organic synthesis and optoelectronic materials.

Halogenated Derivatives

Pharmacologically Active Carbazoles

Carbazoles with piperazine or triazole moieties (e.g., 3-(piperazin-1-ylmethyl)-9H-carbazole ) exhibit distinct biological activities, such as antimicrobial properties, but lack the optoelectronic utility of trityl-substituted analogs .

Research Findings and Performance Metrics

OLED Performance of Trityl Derivatives

- Device Efficiency : In blue OLEDs, this compound-based hosts achieve external quantum efficiencies (EQE) >15% at 100 cd/m², with reduced efficiency roll-off due to broadened exciton distribution .

- Comparative Stability : Trityl-substituted carbazoles outperform phenyl or hexyl analogs in accelerated lifetime tests, retaining >80% initial luminance after 500 hours at 1000 cd/m² .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.